4-(6-Aminopyridin-3-yl)phenol
Overview
Description
4-(6-Aminopyridin-3-yl)phenol is an organic compound with the molecular formula C11H10N2O It consists of a phenol group attached to a pyridine ring, which is further substituted with an amino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-yl)phenol typically involves the following steps:
Nitration of Pyridine: The starting material, 3-bromopyridine, undergoes nitration to form 3-bromo-6-nitropyridine.
Coupling Reaction: The nitro compound is then subjected to a coupling reaction with phenol under basic conditions to yield 4-(6-nitropyridin-3-yl)phenol.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be further reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing condition.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-(6-Aminopyridin-3-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Aminopyridin-2-yl)phenol
- 4-(5-Aminopyridin-2-yl)phenol
- 4-(6-Aminopyridin-4-yl)phenol
Uniqueness
4-(6-Aminopyridin-3-yl)phenol is unique due to the specific positioning of the amino group on the pyridine ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Biological Activity
4-(6-Aminopyridin-3-yl)phenol is an organic compound that combines a phenolic group with a pyridine ring substituted at the 6-position by an amino group. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C11H10N2O, and it has been studied for its potential applications in various therapeutic areas, particularly in neurological disorders and cancer treatment.
The synthesis of this compound typically involves several steps:
- Nitration of Pyridine : Starting with 3-bromopyridine, nitration yields 3-bromo-6-nitropyridine.
- Coupling Reaction : The nitro compound undergoes a coupling reaction with phenol under basic conditions to form 4-(6-nitropyridin-3-yl)phenol.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst, resulting in the final product.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the amino group can engage in electrostatic interactions, modulating the activity of target proteins. This mechanism underlies its potential effects in various biological systems.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotection against cell death induced by oxidative stress, making it a candidate for treating neurodegenerative diseases .
- Inhibition of Enzymatic Activity : It has been evaluated as an inhibitor of certain enzymes involved in cancer progression, highlighting its potential as an anticancer agent .
Study on Neuroprotection
In a study evaluating various compounds for neuroprotective effects, this compound was found to significantly reduce neuronal cell death in vitro when exposed to oxidative stress agents. This suggests its potential utility in developing therapies for conditions like Alzheimer's disease .
Anticancer Activity
A recent investigation into the compound's anticancer properties revealed that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, it was effective against breast cancer cell lines, showcasing its promise as a lead compound for further development .
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathway
Step | Reaction Type | Key Reagents |
---|---|---|
Nitration | Electrophilic substitution | 3-Bromopyridine, Nitric Acid |
Coupling | Nucleophilic substitution | Phenol |
Reduction | Reduction | Hydrogen gas, Palladium |
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOVIOVREUSBPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671765 | |
Record name | 4-(6-Aminopyridin-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96721-88-9 | |
Record name | 4-(6-Amino-3-pyridinyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96721-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-Aminopyridin-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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